![molecular formula C13H20N2O4S2 B10967364 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10967364.png)
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a synthetic organic compound with the molecular formula C13H20N2O4S2. This compound is characterized by the presence of a piperazine ring substituted with sulfonyl groups at two positions.
Preparation Methods
The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened using N-nucleophiles to form piperazine derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a multimodal serotonergic agent, displaying high affinity for various serotonin receptors and the serotonin transporter (SERT).
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Research: Its interactions with biological targets make it useful in studying receptor-ligand interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine involves its interaction with serotonin receptors and the serotonin transporter (SERT). It acts as an antagonist at 5-HT3A and 5-HT7 receptors, a partial agonist at 5-HT1B receptors, and an agonist at 5-HT1A receptors. Additionally, it inhibits SERT, leading to increased extracellular serotonin levels in the brain . These interactions contribute to its potential therapeutic effects in treating major depressive disorder.
Comparison with Similar Compounds
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal agent.
Ranolazine: Employed in the treatment of chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its multimodal action on serotonin receptors and transporter, which distinguishes it from other piperazine derivatives with more specific or limited targets.
Properties
Molecular Formula |
C13H20N2O4S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C13H20N2O4S2/c1-11-4-5-13(12(2)10-11)21(18,19)15-8-6-14(7-9-15)20(3,16)17/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
OZWPKADFPNFZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


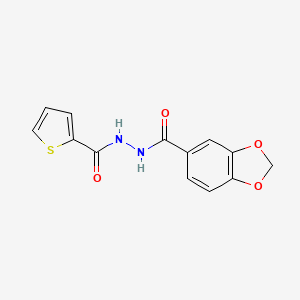
![N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B10967292.png)
![2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10967296.png)
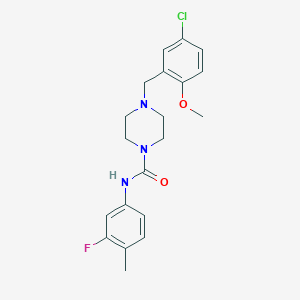
![(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B10967315.png)
![2-(2-Methylphenyl)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethanone](/img/structure/B10967317.png)
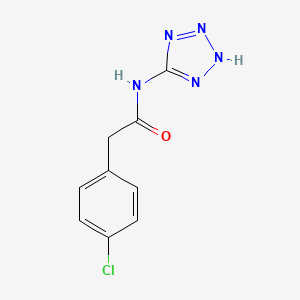
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10967326.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}furan-2-carboxamide](/img/structure/B10967332.png)
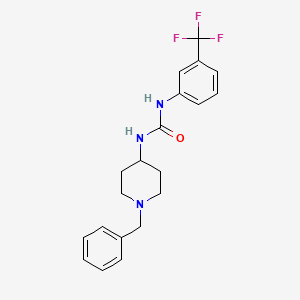


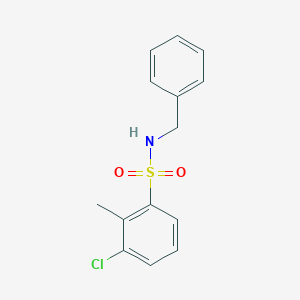
![4-Bromo-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10967349.png)
